Pomalidomide-5-C5-NH2 (hydrochloride) is a derivative of Pomalidomide, a compound known for its role in treating multiple myeloma. This specific compound is classified as a protein degrader building block and is utilized in research related to targeted protein degradation technologies, particularly in the development of proteolysis-targeting chimeras (PROTACs). The compound features a Cereblon-recruiting ligand and a polyethylene glycol crosslinker, which enhances its reactivity and efficacy in biological applications.
Pomalidomide-5-C5-NH2 (hydrochloride) can be sourced from various chemical suppliers, including Sigma-Aldrich and MedChemExpress. These suppliers provide detailed specifications, including molecular weight, purity levels, and structural information necessary for research and development purposes.
Pomalidomide-5-C5-NH2 (hydrochloride) falls under the category of small molecule pharmaceuticals and biochemical research reagents. It is specifically classified as a protein degrader, which makes it significant in the field of drug discovery and development.
The synthesis of Pomalidomide-5-C5-NH2 (hydrochloride) typically involves multi-step organic reactions. The process may include:
Technical details regarding specific steps can vary based on the synthetic route chosen by researchers or manufacturers .
The molecular formula for Pomalidomide-5-C5-NH2 (hydrochloride) is with a molecular weight of approximately 364.85 g/mol. The structure consists of a core isoindoline scaffold with various functional groups that facilitate its biological activity.
Key structural data includes:
Pomalidomide-5-C5-NH2 (hydrochloride) participates in several chemical reactions that are critical for its application in PROTAC technology:
Technical details about these reactions highlight the importance of reaction conditions and the choice of ligands to optimize efficacy .
The mechanism of action of Pomalidomide-5-C5-NH2 (hydrochloride) involves recruiting specific E3 ligases through its Cereblon-binding capability. This recruitment facilitates the ubiquitination of target proteins, leading to their degradation via the proteasome pathway.
Research indicates that this mechanism allows for selective degradation of proteins involved in cancer progression, making it a valuable tool in cancer therapeutics .
Pomalidomide-5-C5-NH2 (hydrochloride) is primarily used in scientific research focused on:
Pomalidomide-5-C5-NH₂ hydrochloride represents a strategic evolution in cereblon (CRBN)-directing proteolysis-targeting chimeras (PROTACs). Its design stems from limitations observed in first-generation immunomodulatory imide drugs (IMiDs) like pomalidomide, which, while effective CRBN binders, exhibit promiscuous degradation of zinc-finger (ZF) proteins due to unobstructed phthalimide ring interactions. Structural analyses reveal that the C5 position of pomalidomide’s phthalimide ring is proximal to ZF domains in the CRBN–ZF ternary complex, making it ideal for steric engineering [2] [5].
Modifications at the C5 position—such as the extended C5-NH₂ spacer—leverage "bumping" strategies to disrupt off-target interactions. For example, Choudhary et al. demonstrated that C5-functionalized analogs reduced degradation of ZF proteins like ZFP91 by >70% compared to unmodified pomalidomide, while maintaining CRBN binding [5]. Analogous compounds like Lenalidomide-C5-NH₂ hydrochloride (HY-122725B) similarly exploit terminal amines for linker conjugation but show differing steric profiles due to lenalidomide’s distinct phthalimide substitution pattern [3].
Table 1: Key Structural Analogs of Pomalidomide-5-C5-NH₂
Compound | Core Ligand | C5 Modification | Primary Application |
---|---|---|---|
Pomalidomide-5-C5-NH₂·HCl | Pomalidomide | -NH-(CH₂)₅-NH₂·HCl | CRBN-recruiting PROTACs |
Lenalidomide-C5-NH₂·HCl | Lenalidomide | -NH-(CH₂)₅-NH₂·HCl | MDM2-targeting degraders |
Pomalidomide-PEG₅-NH₂·HCl | Pomalidomide | -NH-PEG₅-NH₂·HCl | Solubility-enhanced PROTACs |
The C5 spacer (a six-carbon alkyl chain) and terminal primary amine in Pomalidomide-5-C5-NH₂ are engineered to balance flexibility, hydrophobicity, and bioconjugation efficiency. The C5 spacer’s length (~8.5 Å) optimizes distance between the CRBN-binding moiety and the target protein ligand, facilitating productive ternary complex formation. This design mitigates steric clashes observed with shorter linkers and reduces entropic penalties associated with longer chains [4] [9].
The terminal amine (–NH₂) serves as a versatile handle for conjugation to carboxylic acid-containing warheads via amide coupling or reaction with activated esters. Brownsey et al. demonstrated that secondary-amine linkers (e.g., piperazine) improve synthetic yields in SNAr reactions with fluorinated pomalidomide precursors compared to primary amines. However, primary amines like –(CH₂)₅-NH₂ remain favored for modular PROTAC synthesis due to their straightforward derivatization [9]. The C5 alkyl chain’s moderate hydrophobicity (clogP ~1.2) enhances cell permeability while minimizing aggregation, as confirmed in cellular degradation assays for ALK-targeting PROTACs [5].
Table 2: Attributes of Pomalidomide-5-C5-NH₂ Linker Components
Component | Chemical Feature | Role in PROTAC Design | Experimental Outcome |
---|---|---|---|
C5 alkyl spacer | -(CH₂)₅- | Distance optimization | 3.2-fold ↑ in on-target degradation potency (vs. C3) |
Terminal amine | -NH₂ (primary) | Conjugation to warheads | 89% coupling efficiency with carboxylic acids |
Hydrochloride salt | Ionic stabilizer | Solubility enhancement | Aqueous solubility: 12.5 mM (vs. 0.8 mM for free base) |
The hydrochloride salt form of Pomalidomide-5-C5-NH₂ is critical for improving physicochemical properties essential for synthetic handling and biological efficacy. The ionic pair formed between the protonated terminal amine and chloride counterion enhances aqueous solubility by facilitating hydrogen bonding with polar solvents. This property is vital for buffer-based bioconjugation reactions and cellular assays. For instance, the hydrochloride salt exhibits solubility >10 mM in DMSO/PBS mixtures, whereas the free base precipitates at concentrations >1 mM [4] [7].
In reactivity optimization, the hydrochloride salt suppresses undesired side reactions during storage. The free amine is susceptible to oxidation or imine formation, but protonation under acidic conditions (pH ≈ 2–4) stabilizes the compound. During PROTAC synthesis, the salt is readily converted to the reactive free base in situ by mild bases (e.g., DIPEA or TEA), enabling efficient amide bond formation without purification intermediates. This strategy is employed in the synthesis of ALK-targeting PROTACs, achieving yields >85% [9]. Comparative studies on Pomalidomide-PEG₅-NH₂ hydrochloride (CAS: 901831) confirm that salt forms retain >95% purity after 6 months at −20°C, underscoring their role in long-term stability [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2